

Knt-127: A Delta-Opioid Agonist Devoid of Convulsive Effects

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Compound of Interest

Compound Name: Knt-127

Cat. No.: B15620243

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A Comparative Guide for Researchers and Drug Development Professionals

The development of delta-opioid (δ -opioid) receptor agonists as potential therapeutics for a range of neurological and psychiatric disorders has been hampered by the pro-convulsive effects observed with prototype compounds. This guide provides a comprehensive comparison of **Knt-127**, a novel δ -opioid receptor agonist, with other relevant compounds, validating its lack of convulsive liability. The information presented herein is supported by experimental data from preclinical studies, offering a valuable resource for researchers, scientists, and drug development professionals.

Comparative Analysis of Convulsive Liability

Experimental evidence consistently demonstrates that **Knt-127** does not induce convulsive or seizure-like behaviors in animal models, a stark contrast to the prototypical δ -opioid agonist, SNC80.^{[1][2]} This favorable safety profile positions **Knt-127** as a promising candidate for further development.

Behavioral and Electroencephalographic (EEG) Data

The following table summarizes the key findings from preclinical studies, comparing the convulsive effects of **Knt-127** with SNC80 and other δ -opioid receptor agonists.

Compound	Animal Model	Dose Range (mg/kg)	Convulsive Effects Observed	Seizure Score (Racine Scale)	EEG Findings
Knt-127	Mouse	Up to 100	No convulsions or catalepsy-like behaviors observed.[2]	N/A	No seizure spikes; significant increase in EEG power density only at 2 Hz.[2]
SNC80	Mouse, Rat	3.2 - 32	Yes, dose-dependent convulsions, tremor-like behaviors, myoclonic and clonic jerking.[3]	Dose-dependent increase in seizure severity.	Epileptic-like spike and wave discharges; significantly higher EEG power density between 2 and 10 Hz.[2]
ADL5859	Mouse	Up to 300 (oral)	No convulsions or altered EEG traces. At 30 mg/kg (i.p.), slight facial jerking (score ≤ 2) was observed in wild-type mice.	≤ 2	No significant alterations reported.
TAN-67	Mouse	Not specified for convulsions	Reported to not induce convulsions.	N/A	Not specified.

Experimental Protocols

The validation of **Knt-127**'s non-convulsive profile relies on robust and standardized preclinical testing methodologies. Below are detailed protocols for assessing convulsive liability in rodent models.

In Vivo Seizure Liability Assessment

This protocol outlines the key steps for evaluating the potential of a test compound to induce seizures in a rodent model.

1. Animal Model and Housing:

- Species: Male C57BL/6J mice are a commonly used strain.
- Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Drug Administration:

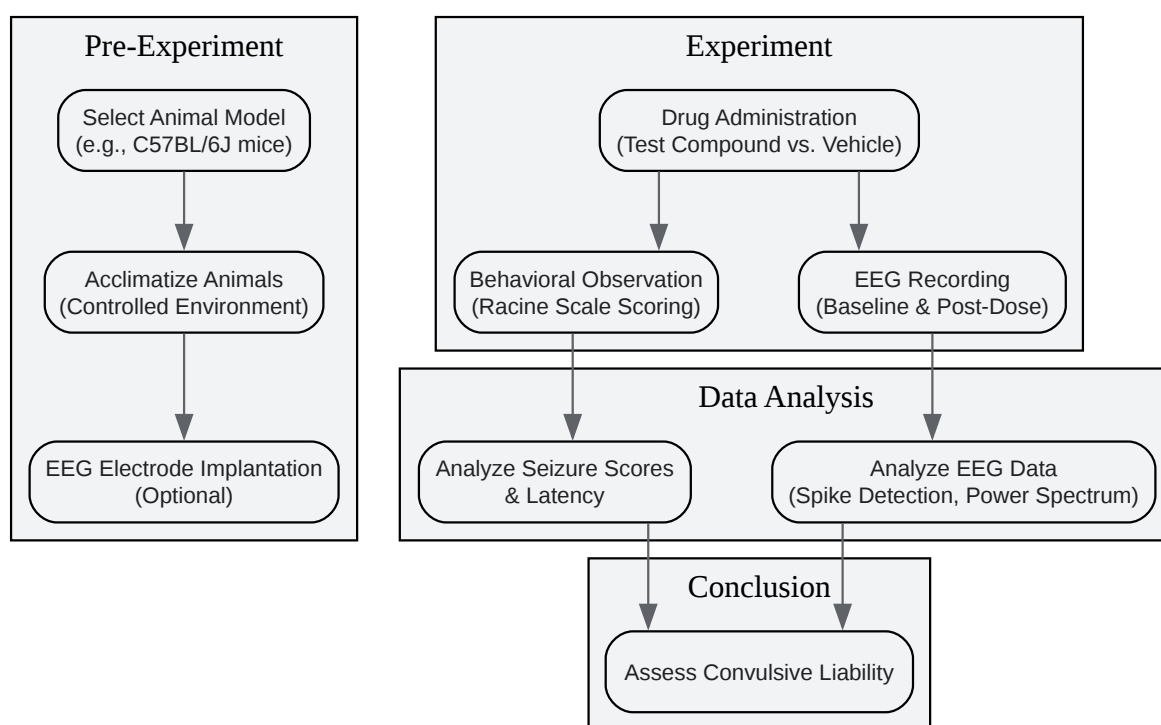
- Route of Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common. The vehicle used for the test compound should be administered to a control group.
- Dose Selection: A range of doses, including those that are pharmacologically active and multiples of the efficacious dose, should be evaluated.

3. Behavioral Observation:

- Monitoring Period: Animals are closely observed for a defined period (e.g., 30-60 minutes) immediately following drug administration.
- Scoring: Seizure activity is scored using a standardized scale, such as the Racine scale, which grades the severity of convulsive behaviors from mild facial clonus to generalized tonic-clonic seizures.

4. Electroencephalogram (EEG) Recording:

- **Electrode Implantation:** For detailed analysis of brain electrical activity, animals are surgically implanted with EEG electrodes over specific brain regions (e.g., cortex, hippocampus).
- **Data Acquisition:** Continuous EEG recordings are taken before (baseline) and after drug administration.
- **Data Analysis:** EEG data is analyzed for seizure-specific events such as spike-and-wave discharges, and changes in power spectral density across different frequency bands (delta, theta, alpha, beta, gamma) are quantified.



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Experimental Workflow for Seizure Liability Assessment

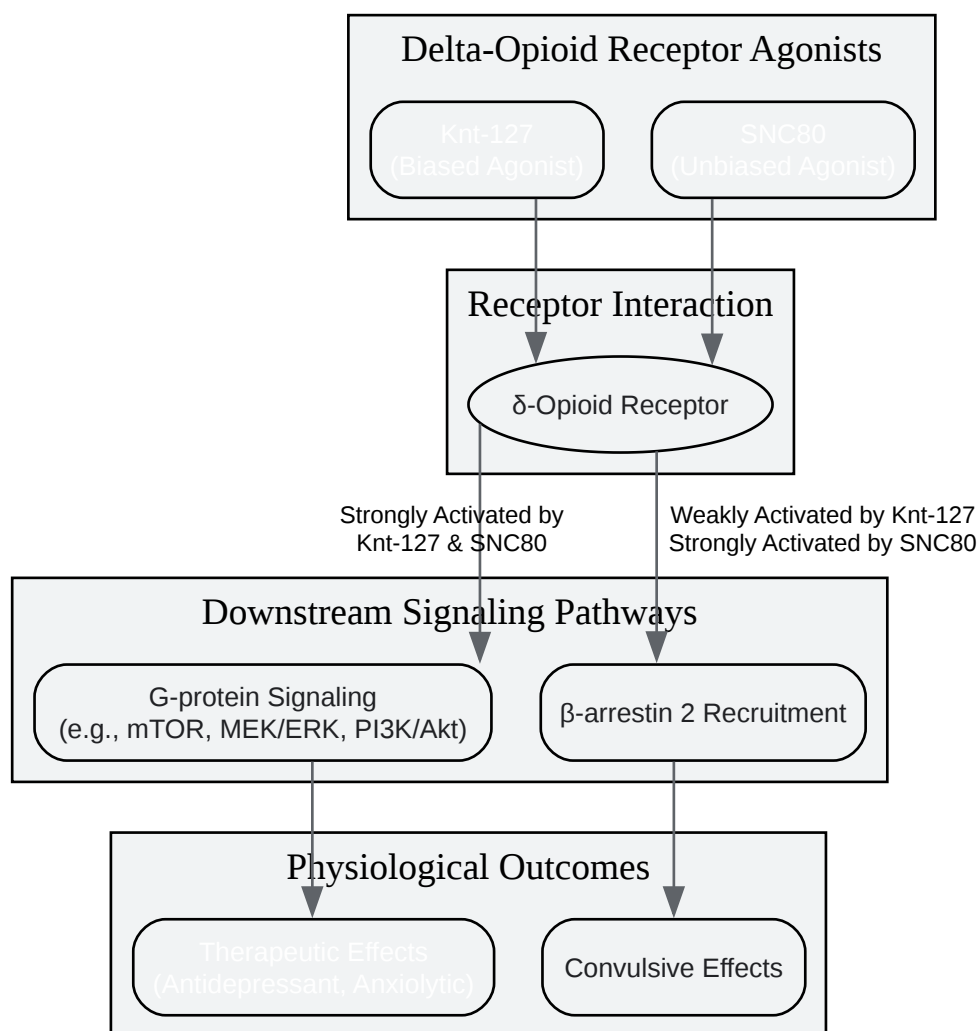
Signaling Pathways and Mechanism of Action

The differential convulsive effects of δ -opioid agonists are believed to be linked to their distinct signaling properties, a concept known as biased agonism.

Knt-127: A Biased Agonist

Knt-127 acts as a biased agonist at the δ -opioid receptor. This means it preferentially activates certain downstream signaling pathways over others. Specifically, **Knt-127** shows lower recruitment of β -arrestin 2 compared to SNC80. The recruitment of β -arrestin 2 has been positively correlated with the seizure-inducing effects of δ -opioid agonists. By avoiding strong β -arrestin 2 engagement, **Knt-127** is thought to circumvent the signaling cascade that leads to convulsions.

The therapeutic effects of **Knt-127**, such as its antidepressant and anxiolytic properties, are mediated through G-protein dependent pathways, including the mTOR, MEK/ERK, and PI3K/Akt signaling cascades in different brain regions. This separation of therapeutic and adverse signaling pathways is a key feature of **Knt-127**'s favorable profile.



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Email: info@benchchem.com